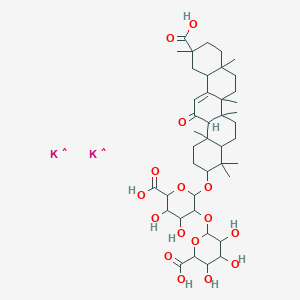

Liquorice dipotassium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Liquorice dipotassium, also known as dipotassium glycyrrhizinate, is a compound derived from the root of the Glycyrrhiza glabra plant, commonly known as licorice. This compound is a dipotassium salt of glycyrrhizic acid, which is a triterpenoid saponin. Glycyrrhizic acid is known for its sweet taste, being approximately 50 times sweeter than sucrose. This compound is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its anti-inflammatory, anti-allergic, and skin-conditioning properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of liquorice dipotassium typically involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to the dipotassium salt. One common method involves dissolving glycyrrhizic acid in ethanol and then adding potassium hydroxide to adjust the pH to 4.8-6.0. The mixture is stirred to ensure uniformity, and the resulting solution is filtered and dried to obtain dipotassium glycyrrhizinate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. Glycyrrhizic acid is extracted from licorice root using water or ethanol. The extract is then concentrated and treated with potassium hydroxide to form the dipotassium salt. The solution is filtered, and the product is dried to obtain a high-purity dipotassium glycyrrhizinate .

Chemical Reactions Analysis

Types of Reactions

Liquorice dipotassium undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form glycyrrhetinic acid and other by-products.

Oxidation: Under oxidative conditions, it can form oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert glycyrrhizic acid to glycyrrhetinic acid, which is another bioactive compound.

Major Products Formed

The major products formed from these reactions include glycyrrhetinic acid and its derivatives, which retain some of the biological activities of the parent compound .

Scientific Research Applications

Liquorice dipotassium has a wide range of scientific research applications:

Chemistry: It is used as a natural sweetener and emulsifier in various chemical formulations.

Biology: Studies have shown its potential in modulating immune responses and reducing inflammation.

Medicine: It is used in the treatment of various conditions, including respiratory diseases, skin disorders, and viral infections. .

Industry: In the cosmetics industry, it is used as a skin-conditioning agent and in formulations for sensitive skin.

Mechanism of Action

Liquorice dipotassium exerts its effects through multiple mechanisms:

Anti-inflammatory: It inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. .

Anti-allergic: It inhibits the release of histamine from mast cells, thereby reducing allergic reactions.

Antiviral: It interferes with the replication of certain viruses by inhibiting viral enzymes and modulating the host’s immune response

Comparison with Similar Compounds

Similar Compounds

Glycyrrhizic Acid: The parent compound of liquorice dipotassium, known for its sweet taste and similar biological activities.

Glycyrrhetinic Acid: A hydrolysis product of glycyrrhizic acid, with potent anti-inflammatory and anti-viral properties.

Liquiritin: Another compound derived from licorice root, known for its anti-inflammatory and antioxidant properties

Uniqueness

This compound is unique due to its enhanced solubility in water compared to glycyrrhizic acid, making it more suitable for use in aqueous formulations. Its dipotassium salt form also provides better stability and bioavailability, enhancing its effectiveness in various applications .

Properties

Molecular Formula |

C42H62K2O16 |

|---|---|

Molecular Weight |

901.1 g/mol |

InChI |

InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);; |

InChI Key |

OBGGYNKAUJJJKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K].[K] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)

![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)

acetamido}hexanoic acid](/img/structure/B12520889.png)

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)

![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)

![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)

![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)